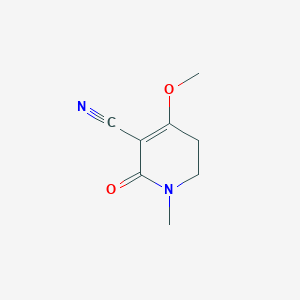
4-Methoxy-1-methyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-1-methyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile: is a heterocyclic compound with a pyridine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of functional groups such as methoxy, methyl, oxo, and nitrile makes it a versatile molecule for chemical transformations and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-methyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, the nitrile group can be introduced through a dehydration reaction using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in the presence of a base such as pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reduction of the nitrile group to an amine can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : The methoxy group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Chemistry: : The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Medicine: : Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Industry: : The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
作用機序
The mechanism by which 4-Methoxy-1-methyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitrile group can form hydrogen bonds with amino acid residues, stabilizing the enzyme-inhibitor complex. Additionally, the compound can modulate receptor activity by mimicking endogenous ligands, leading to altered cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 4-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
- 4-Methoxy-1-methyl-2-oxopyridine-3-carbamide
- 4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Uniqueness
- The presence of the nitrile group in 4-Methoxy-1-methyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile distinguishes it from other similar compounds, providing unique reactivity and potential biological activity.
- Its structural features allow for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
特性
分子式 |
C8H10N2O2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC名 |
4-methoxy-1-methyl-6-oxo-2,3-dihydropyridine-5-carbonitrile |
InChI |
InChI=1S/C8H10N2O2/c1-10-4-3-7(12-2)6(5-9)8(10)11/h3-4H2,1-2H3 |
InChIキー |
YQISINGDCYNORP-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(=C(C1=O)C#N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


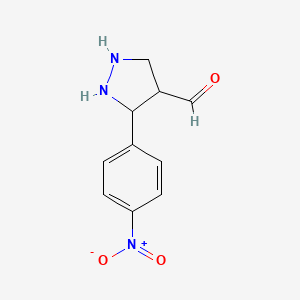
![tert-Butyl 2-(3-(bromomethyl)phenyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B12336994.png)
![3,4,5-Tris[(3,4,5-trioctoxyphenyl)methoxy]benzoic acid](/img/structure/B12337007.png)
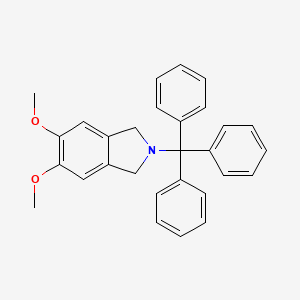

![3-Iodo-1,7a-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12337025.png)
![propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate;hydrochloride](/img/structure/B12337036.png)
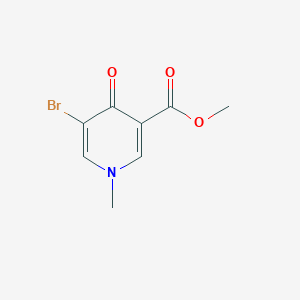
![Uridine, 2'-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]-](/img/structure/B12337050.png)
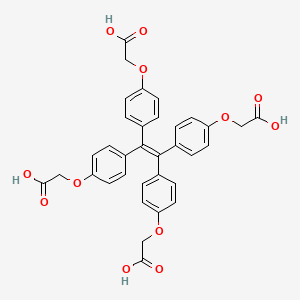



![Benzoic acid, 2-[[(4-methyl-3-pyridinyl)amino]sulfonyl]-, methyl ester](/img/structure/B12337087.png)
